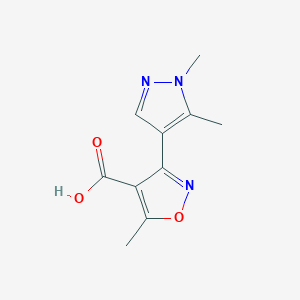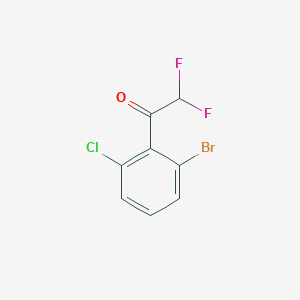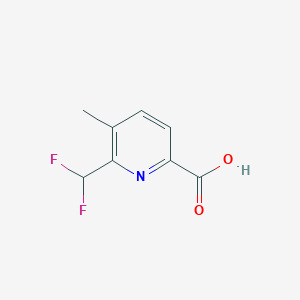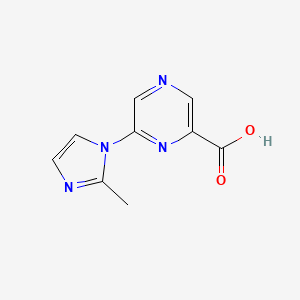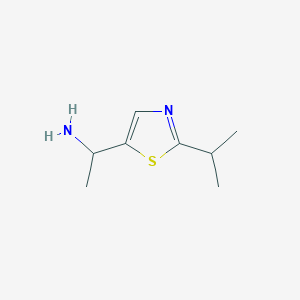
1-(2-Isopropylthiazol-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Isopropylthiazol-5-yl)ethanamine is an organic compound characterized by the presence of a thiazole ring substituted with an isopropyl group and an ethanamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Isopropylthiazol-5-yl)ethanamine can be synthesized through several methods. One common approach involves the cyclization of appropriate thioamide precursors with α-halo ketones, followed by alkylation to introduce the isopropyl group. The final step typically involves the reduction of the intermediate to yield the ethanamine derivative.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Isopropylthiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Aplicaciones Científicas De Investigación
1-(2-Isopropylthiazol-5-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanamine exerts its effects involves interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethanamine side chain may facilitate binding to biological macromolecules, influencing cellular pathways and physiological responses.
Comparación Con Compuestos Similares
- 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine
- 1-(2-Isopropylthiazol-4-yl)ethanamine
- 1-(2-Methylthiazol-5-yl)ethanamine
Comparison: 1-(2-Isopropylthiazol-5-yl)ethanamine is unique due to the specific positioning of the isopropyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable molecule for targeted research and application.
Propiedades
Fórmula molecular |
C8H14N2S |
|---|---|
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N2S/c1-5(2)8-10-4-7(11-8)6(3)9/h4-6H,9H2,1-3H3 |
Clave InChI |
VMGPMHCSBLBEJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




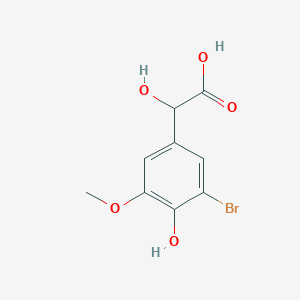



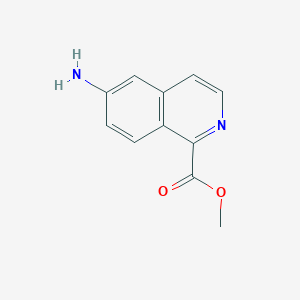
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
